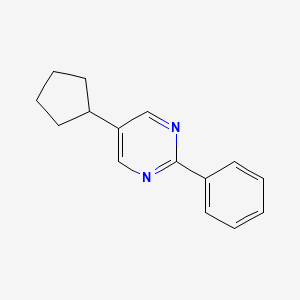

5-Cyclopentyl-2-phenylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90253-41-1 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5-cyclopentyl-2-phenylpyrimidine |

InChI |

InChI=1S/C15H16N2/c1-2-8-13(9-3-1)15-16-10-14(11-17-15)12-6-4-5-7-12/h1-3,8-12H,4-7H2 |

InChI Key |

YYXPYFPEHSEMDB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CN=C(N=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopentyl 2 Phenylpyrimidine and Its Analogous Pyrimidine Derivatives

Retrosynthetic Analysis and Identification of Key Precursors for 5-Cyclopentyl-2-phenylpyrimidine

A retrosynthetic analysis of this compound (I) reveals several potential disconnection points, leading to the identification of key precursors. The most straightforward approach involves disconnecting the C-N bonds of the pyrimidine (B1678525) ring, which points to a cyclocondensation reaction. This disconnection suggests two primary sets of precursors: a 1,3-dicarbonyl compound bearing a cyclopentyl group and benzamidine (B55565).

Specifically, disconnection of the pyrimidine ring in I leads to benzamidine (II ) and a cyclopentyl-substituted 1,3-dicarbonyl compound (III ). The 1,3-dicarbonyl precursor could be, for example, 2-(cyclopentylmethyl)malonaldehyde or a related β-keto-aldehyde or β-diketone. The synthesis of such precursors can be challenging but is crucial for this synthetic route. For instance, 2-substituted malonaldehyde derivatives can be prepared from the corresponding alkyl vinyl ethers and dimethylformamide in the presence of phosgene (B1210022) google.com.

Another retrosynthetic strategy involves the disconnection of the C5-cyclopentyl bond or the C2-phenyl bond. This suggests a post-functionalization of a pre-formed pyrimidine ring. For instance, a 5-halo-2-phenylpyrimidine could be a key intermediate for introducing the cyclopentyl group via a cross-coupling reaction. Similarly, a 5-cyclopentylpyrimidine could be a precursor for the introduction of the phenyl group at the 2-position.

Pyrimidine Ring Formation Strategies

The construction of the pyrimidine core is a fundamental aspect of the synthesis of this compound. Several established and modern methods can be employed for this purpose.

Classical Cyclocondensation Reactions in Pyrimidine Synthesis

The most traditional and widely used method for pyrimidine synthesis is the cyclocondensation reaction. This typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. In the context of this compound, this would involve the condensation of a cyclopentyl-substituted 1,3-dicarbonyl compound with benzamidine.

For example, the reaction of β-chlorovinyl ketones, which can be prepared from 2-acylcycloalkanones, with amidines provides a regioselective route to 2-alkyl and 2-aryl pyrimidines annulated with a cyclopentane (B165970) ring nih.gov. While this specific example leads to a fused ring system, the underlying principle of using a 1,3-dielectrophilic species and an amidine is central. The synthesis of the required cyclopentyl-substituted 1,3-dicarbonyl precursor is a key step and can be achieved through various methods, such as the Claisen condensation of a cyclopentyl methyl ketone with an appropriate ester google.comuwindsor.ca.

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

| Cyclopentyl-substituted 1,3-dicarbonyl | Benzamidine | Cyclocondensation | This compound | nih.gov |

| β-ketoester | S-alkylisothiourea | Base/acid-mediated condensation | 4-pyrimidone-2-thioether | rsc.org |

| Chalcone | Guanidine (B92328) hydrochloride | Cyclization | 4,5-diphenylpyrimidin-2-amine | youtube.com |

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl/Alkyl Pyrimidine Linkages

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-C bonds in heterocyclic chemistry. These methods can be employed to introduce the cyclopentyl or phenyl group onto a pre-existing pyrimidine scaffold.

One approach is the Suzuki-Miyaura coupling, which involves the reaction of a halopyrimidine with an organoboron compound. For instance, 5-bromo-2-phenylpyrimidine (B1286401) could be coupled with cyclopentylboronic acid in the presence of a palladium catalyst and a base to yield this compound. The reactivity order for the halogen leaving groups is typically I > Br > OTf >> Cl > F organic-chemistry.org. Similarly, a Kumada coupling could be employed, using a cyclopentyl Grignard reagent researchgate.net. The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often showing high efficacy researchgate.net.

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 5-Bromo-2-phenylpyrimidine | Cyclopentylboronic acid | Pd catalyst (e.g., Pd(OAc)2/SPhos) | This compound | nih.gov |

| 5-Halopyrimidine | Cyclopentylmagnesium bromide | Pd catalyst/ZnBr2 | 5-Cyclopentylpyrimidine | researchgate.net |

| Aryl iodide | Cyclopropenyl ester | Pd(OAc)2/P(t-Bu)3 | Aryl-substituted cyclopropene | organic-chemistry.org |

One-Pot Multi-Component Reaction Approaches to Pyrimidine Cores

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like substituted pyrimidines. These reactions avoid the isolation of intermediates, saving time and resources.

A variety of MCRs have been developed for the synthesis of pyrimidine derivatives researchgate.netmdpi.commdpi.com. For example, a three-component reaction of an aldehyde, a β-dicarbonyl compound, and an amidine can directly lead to the formation of a substituted pyrimidine. While a direct one-pot synthesis of this compound has not been explicitly reported, the principles of MCRs could be adapted. For instance, a reaction between benzaldehyde, a cyclopentyl-containing active methylene (B1212753) compound, and urea (B33335) or guanidine could potentially yield a related pyrimidine structure mdpi.com. The development of novel MCRs for the synthesis of highly substituted pyrimidines is an active area of research.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | β-Dicarbonyl compound | Amidine | Various | Substituted pyrimidine | mdpi.com |

| Barbituric acid | Thiourea | Aromatic aldehyde | Ceric ammonium (B1175870) nitrate | Pyrimido[4,5-d]pyrimidine | mdpi.com |

| Amidine | Alcohols (up to 3) | Iridium catalyst | Highly substituted pyrimidine | researchgate.net |

Introduction of Cyclopentyl and Phenyl Moieties to the Pyrimidine Scaffold

Beyond the initial construction of the pyrimidine ring, the introduction of the specific cyclopentyl and phenyl groups can be achieved through various functionalization techniques.

Direct C-H Functionalization and Substituent Introduction

Direct C-H functionalization has emerged as a powerful and step-economical strategy for the modification of heterocyclic compounds. This approach avoids the pre-functionalization of the substrate, such as halogenation, which is often required in traditional cross-coupling reactions.

The direct arylation or alkylation of a pyrimidine ring can be achieved using transition metal catalysis. For instance, a palladium-catalyzed direct C-H arylation could introduce the phenyl group at the C2 position of a 5-cyclopentylpyrimidine. Conversely, the direct C-H alkylation of 2-phenylpyrimidine (B3000279) with a suitable cyclopentyl source could install the cyclopentyl group at the C5 position. While direct C-H cyclopentylation of pyrimidines is not widely reported, methods for the direct C-H alkylation of heterocycles are continually being developed. These reactions often require a directing group to achieve regioselectivity. The use of radical-based methods for C-H alkylation also presents a potential avenue for the introduction of the cyclopentyl group.

Pre-functionalized Building Block Assembly

The construction of the this compound core can be efficiently achieved through the convergent synthesis from pre-functionalized building blocks. This approach offers significant advantages in terms of yield and regioselectivity. A primary strategy involves the condensation of a three-carbon (C3) synthon with an amidine.

A well-established method for the synthesis of 2,5-disubstituted pyrimidines involves the Pinner reaction, which traditionally utilizes the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com For the specific synthesis of this compound, a tailored approach would involve the reaction of benzamidine (as the source of the 2-phenyl group) with a 3-cyclopentyl-1,3-dicarbonyl compound.

A more advanced and highly efficient method employs a pre-functionalized C3 building block that reacts with a variety of amidinium salts. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol has been demonstrated to be a stable and effective reagent for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgorganic-chemistry.org Adapting this methodology, a cyclopentyl-containing C3 building block could be condensed with benzamidine hydrochloride to directly form the desired pyrimidine ring system. This method is particularly valuable as it allows for the direct installation of substituents at the 2- and 5-positions without requiring substitution at the 4-position. organic-chemistry.org

Another practical one-step process for the synthesis of 2,5-disubstituted pyrimidines has been developed from nitriles, which serves as a testament to the versatility of building block assembly in constructing a variety of pyrimidine-containing compounds with diverse functional groups. nih.gov

| Method | Key Building Blocks | General Applicability | Reference |

|---|---|---|---|

| Pinner Synthesis | Amidine and 1,3-dicarbonyl compound | Classical method for pyrimidine synthesis. | mdpi.com |

| Condensation with a C3 Synthon | Amidinium salt and a functionalized 3-carbon unit (e.g., enolate of a dicarbonyl) | High-yielding, direct approach for 2-substituted pyrimidines. | organic-chemistry.org |

| One-pot Synthesis from Nitriles | Nitriles and other reagents | A practical, one-step process for a variety of 2,5-disubstituted pyrimidines. | nih.gov |

Synthetic Routes for Derivatization and Structural Diversification of this compound

Once the this compound core is assembled, its structural diversification can be achieved through various synthetic transformations. These can be broadly categorized into modifications of the pyrimidine ring itself and alterations of the phenyl and cyclopentyl substituents.

Functional Group Interconversions on the Pyrimidine Ring

The pyrimidine ring possesses distinct electronic properties that guide its reactivity. The C-2, C-4, and C-6 positions are electron-deficient, making them susceptible to nucleophilic attack, while the C-5 position is more electron-rich and amenable to electrophilic substitution. wikipedia.org

Electrophilic Substitution: Halogenation is a common electrophilic substitution reaction that occurs at the C-5 position of the pyrimidine ring, especially when activating groups are present. wikipedia.orgresearchgate.net The introduction of a halogen, such as bromine or chlorine, at this position can serve as a crucial handle for further functionalization through cross-coupling reactions. rsc.orgnih.govaip.org

Nucleophilic Substitution: The C-2, C-4, and C-6 positions of the pyrimidine ring can undergo nucleophilic substitution. For instance, a leaving group at the C-4 position can be displaced by various nucleophiles. nih.govsigmaaldrich.comnih.gov A useful strategy involves the conversion of a hydroxyl group at the C-4 position to a tosylate, which can then participate in Suzuki-Miyaura coupling reactions to introduce aryl, heteroaryl, or alkyl groups. thieme-connect.com

| Reaction Type | Position | Typical Reagents | Resulting Functionality | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | C-5 | NBS, NCS | -Br, -Cl | wikipedia.orgresearchgate.net |

| Nucleophilic Substitution (via tosylate) | C-4 | Aryl boronic acids, Pd catalyst | Aryl, Heteroaryl, Alkyl | thieme-connect.com |

| C-Nucleophilic Substitution | C-4 | Nitroalkanes, malononitrile (B47326) with a triazole leaving group | Various carbon-linked substituents | nih.govsigmaaldrich.com |

Strategic Modification of Phenyl and Cyclopentyl Substituents

Modification of the Phenyl Group: The phenyl group at the C-2 position offers a prime site for derivatization, most notably through palladium-catalyzed cross-coupling reactions. If the starting benzamidine building block contains a halogen substituent (e.g., 4-bromobenzamidine), the resulting 2-(4-bromophenyl)pyrimidine (B1344100) can be subjected to Suzuki-Miyaura coupling. nih.govlibretexts.orgyoutube.com This powerful reaction allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the synthesis of a large library of derivatives. nih.gov This late-stage functionalization is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships. acs.org

Modification of the Cyclopentyl Group: The functionalization of the cyclopentyl group presents a different set of synthetic challenges. Direct C-H activation on an unactivated cyclopentyl ring is difficult. Therefore, a more strategic approach involves incorporating a functional group into the cyclopentyl moiety from the outset. For example, using a cyclopentanone (B42830) or cyclopentene-derived building block in the initial pyrimidine synthesis would introduce a handle for subsequent modifications. A ketone could be subjected to reduction, olefination, or reductive amination, while a double bond could undergo various addition reactions. Although challenging, late-stage functionalization of a cyclopentyl periphery on complex molecules is an area of active research. acs.org

| Substituent | Reaction Type | Key Strategy | Potential Modifications | Reference |

|---|---|---|---|---|

| Phenyl | Suzuki-Miyaura Coupling | Incorporate a halogen on the phenyl ring (e.g., 4-bromophenyl) for subsequent cross-coupling. | Introduction of various aryl and heteroaryl groups. | nih.govlibretexts.orgnih.gov |

| Cyclopentyl | Functionalization of a Precursor | Start with a functionalized cyclopentyl building block (e.g., containing a ketone or alkene). | Reduction, olefination, amination, or addition reactions. | acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 Cyclopentyl 2 Phenylpyrimidine Analogs

Systematic Modifications of the 5-Cyclopentyl-2-phenylpyrimidine Core and Their Biological Impact

The core structure of this compound offers multiple sites for modification, each with the potential to significantly impact biological activity. Systematic alterations have largely focused on the pyrimidine (B1678525) ring itself, exploring the introduction of various functional groups at positions 4 and 6. These modifications aim to enhance target binding affinity, improve selectivity, and optimize pharmacokinetic properties.

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the pyrimidine core is crucial for binding. nih.gov While not directly 5-cyclopentyl derivatives, studies on similar 2-phenylpyrimidine (B3000279) scaffolds reveal that substitutions at the C4-position of the pyrimidine ring are critical for activity. The introduction of an aniline (B41778) moiety at this position has been a key strategy in designing potent inhibitors. nih.gov This suggests that for the this compound core, the C4 and C6 positions are prime locations for introducing substituents that can interact with specific residues in a target's active site.

Exploration of Substituent Effects on the Phenyl Ring for Optimized Biological Activity

Research on 2-phenylpyrimidine derivatives has shown that the nature and position of substituents on the phenyl ring are critical for potency. In a series of 2-phenylpyrimidine derivatives developed as antifungal agents targeting CYP51, modifications to the phenyl ring were a central part of the optimization process. nih.gov Similarly, in the pursuit of BTK inhibitors, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of a 2-phenyl pyrimidine core resulted in a compound with stronger activity against Raji cells than the positive control, ibrutinib. nih.gov This highlights the importance of exploring a diverse range of substituents on the phenyl ring to identify optimal interactions within the target's binding pocket. The presence of electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para), can fine-tune the electronic distribution and steric profile of the molecule, leading to enhanced biological activity. rsc.org

| Compound | Phenyl Ring Substituent | Biological Target | Activity |

| Analog 1 | 3-methyl phenylcarbamoyl | BTK | High |

| Analog 2 | Unsubstituted | BTK | Moderate |

| Analog 3 | Various | CYP51 | Varied |

Assessment of Cyclopentyl Moiety Alterations on Target Binding and Selectivity

The cyclopentyl group at the 5-position of the pyrimidine ring plays a crucial role in defining the compound's interaction with its biological target. This bulky, non-polar substituent often occupies a hydrophobic pocket within the active site of kinases, contributing significantly to binding affinity and selectivity.

Studies on related cyclopentyl-pyrimidine analogs have demonstrated the importance of the size and nature of the cycloalkyl group. In a series of cyclopentyl-pyrimidine based IGF-1R inhibitors, the cyclopentyl group was part of a fused saturated ring system, and the size of this ring was found to be a critical determinant of in vitro activity. nih.gov Altering the cyclopentyl moiety, for example by replacing it with smaller (cyclobutyl) or larger (cyclohexyl) rings, can modulate the fit within the hydrophobic pocket. Furthermore, the introduction of substituents on the cyclopentyl ring itself could provide additional points of interaction or improve physicochemical properties. Research on xanthine (B1682287) derivatives has shown that 8-cycloalkyl substituents, such as cyclopentyl and cyclohexyl, can markedly increase activity at certain receptors. nih.gov

| Cycloalkyl Group | Potential Impact on Binding |

| Cyclobutyl | May be too small for optimal hydrophobic interactions. |

| Cyclopentyl | Often provides a good balance of size and hydrophobicity for kinase inhibitor binding. |

| Cyclohexyl | May be too large, leading to steric clashes. |

| Substituted Cyclopentyl | Can introduce new interactions and modify properties. |

Analysis of Positional Isomerism on the Pyrimidine Scaffold and its Influence on Biological Profiles

The arrangement of substituents around the central pyrimidine ring is a critical factor in determining the biological activity of these compounds. Positional isomerism, such as moving the cyclopentyl or phenyl groups to different positions on the pyrimidine ring, can dramatically alter the molecule's three-dimensional shape and its ability to interact with the target.

Stereochemical Considerations in the Design and Activity of this compound Derivatives

While the core this compound structure is achiral, the introduction of chiral centers through modification of the cyclopentyl ring or substituents can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for the specific interactions between a drug and its target.

Stereoisomerism is a well-established factor in the biological activity of cyclic compounds. libretexts.org For example, if the cyclopentyl ring were to be substituted, this could create one or more chiral centers, leading to enantiomers and diastereomers. These stereoisomers can exhibit different binding affinities for their target protein due to the specific spatial arrangement required for optimal interaction. The cis/trans isomerism that can arise in substituted cycloalkanes is also a key consideration, as the relative orientation of substituents can significantly impact molecular shape and biological function. solubilityofthings.com Although direct stereochemical studies on this compound derivatives are not widely reported, the principles of stereochemistry are fundamental to the design of any chiral drug candidate based on this scaffold.

Computational Chemistry and Rational Design in the Optimization of 5 Cyclopentyl 2 Phenylpyrimidine Analogs

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the biological target is unknown or not well-characterized. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, computational models can be developed to predict the activity of novel, untested molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This method is founded on the premise that variations in the structural or physicochemical properties of a molecule directly influence its biological effect. nih.gov For 5-Cyclopentyl-2-phenylpyrimidine analogs, a QSAR study would involve the generation of a dataset of derivatives with experimentally determined potencies.

The general workflow for a QSAR study on this compound analogs would involve:

Data Set Selection: A series of this compound derivatives with a range of biological activities is compiled.

Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to generate a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability to new compounds. nih.gov

A hypothetical QSAR model for a series of this compound analogs might yield an equation like:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP represents the lipophilicity, TPSA is the topological polar surface area, and β coefficients are determined by the regression analysis. Such a model provides valuable insights into the key molecular features driving the potency of this class of compounds.

Table 1: Representative Data for a Hypothetical QSAR Study of this compound Analogs

| Compound | R1-substituent | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Experimental pIC50 | Predicted pIC50 |

| 1 | -H | 4.2 | 25.8 | 238.3 | 6.5 | 6.4 |

| 2 | -Cl | 4.8 | 25.8 | 272.8 | 7.1 | 7.0 |

| 3 | -OCH3 | 4.1 | 35.0 | 268.3 | 6.8 | 6.7 |

| 4 | -NO2 | 4.0 | 71.6 | 283.3 | 5.9 | 6.0 |

| 5 | -NH2 | 3.5 | 51.8 | 253.3 | 6.2 | 6.3 |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful LBDD technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. A pharmacophore model for this compound analogs would typically be generated by superimposing a set of active compounds and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a statistically significant pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.gov This allows for the rapid identification of novel molecules from diverse chemical libraries that possess the desired pharmacophoric features and are therefore likely to be active. This approach is significantly more time and cost-effective than high-throughput screening of entire compound collections. The hits from virtual screening can then be prioritized for acquisition or synthesis and subsequent biological evaluation.

Scaffold Hopping as a Strategy for Novel Chemical Space Exploration

Scaffold hopping is an innovative drug design strategy that aims to identify isofunctional molecules with structurally distinct core skeletons. dtic.mil The goal is to discover new chemical classes that retain the desired biological activity of the original lead compound but possess improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. In the context of this compound, scaffold hopping could be employed to replace the central pyrimidine (B1678525) ring with other heterocyclic systems while maintaining the crucial interactions of the cyclopentyl and phenyl substituents with the target protein. nih.gov

This technique can be executed using computational methods that search for molecules with similar 3D shapes and pharmacophoric features to the original scaffold. nih.gov Successful scaffold hopping can lead to the discovery of novel intellectual property and compounds with significantly different physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) methods are employed when the three-dimensional structure of the target protein is available, either through experimental techniques like X-ray crystallography and NMR spectroscopy or through computational methods such as homology modeling. SBDD provides a detailed understanding of the interactions between a ligand and its binding site, enabling the rational design of more potent and selective inhibitors.

Protein Target Homology Modeling and Active Site Characterization

In cases where the experimental structure of the target protein for this compound analogs is not available, a reliable 3D model can often be constructed using homology modeling. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known experimental structure (the template) that has a high degree of sequence identity to the target protein. The sequence of the target protein is then aligned with the template sequence, and a 3D model of the target is built based on the template's backbone structure.

Once a homology model is generated and validated, the active site of the protein can be characterized in detail. This involves identifying the key amino acid residues that line the binding pocket and determining their properties, such as hydrophobicity, charge, and hydrogen-bonding potential. This information is crucial for understanding how ligands like this compound might bind and for designing new analogs with improved interactions. nih.gov

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.govmdpi.com For this compound analogs, docking simulations can provide valuable insights into their binding mode and affinity for the target protein. nih.gov The process involves placing the ligand in various conformations and positions within the binding site and using a scoring function to estimate the strength of the interaction for each pose.

The results of molecular docking can:

Predict the binding conformation of a ligand.

Elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein. mdpi.com

Rank a series of analogs based on their predicted binding affinities, helping to prioritize compounds for synthesis.

Guide the design of new analogs with modifications aimed at optimizing interactions with the active site.

Table 2: Hypothetical Molecular Docking Results for this compound Analogs

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.5 | Phe282, Leu340 | Hydrophobic |

| Analog A (with -OH on phenyl) | -9.2 | Ser285, Phe282, Leu340 | Hydrogen Bond, Hydrophobic |

| Analog B (with -NH2 on pyrimidine) | -9.0 | Asp343, Phe282, Leu340 | Hydrogen Bond, Hydrophobic |

| Analog C (cyclopentyl to cyclohexyl) | -8.2 | Phe282, Leu340 | Hydrophobic |

These computational approaches, both ligand-based and structure-based, provide a powerful and synergistic toolkit for the optimization of this compound analogs as potential therapeutic agents. By integrating these in silico methods into the drug discovery pipeline, researchers can make more informed decisions, accelerate the design-synthesis-test cycle, and ultimately increase the likelihood of developing successful drug candidates.

Molecular Dynamics Simulations to Assess Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations offer a powerful computational microscope to examine the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the interaction. For this compound analogs targeting protein kinases such as Insulin-like Growth Factor-1 Receptor (IGF-1R), MD simulations can elucidate the conformational changes and key interactions that govern binding affinity and residence time. mdpi.commdpi.com

In a typical MD simulation study, the crystal structure of the target kinase in complex with a pyrimidine inhibitor serves as the starting point. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a duration sufficient to observe the convergence of the system's properties, often on the nanosecond to microsecond timescale. mdpi.com

Several key parameters are analyzed to assess the stability of the ligand-protein complex:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD profile for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand is stably bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Residues in the binding pocket that interact with the ligand are expected to show reduced fluctuations compared to more flexible regions of the protein, indicating a stable binding interaction.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and key residues in the kinase hinge region or other critical areas of the active site is a strong indicator of a stable complex. For pyrimidine-based inhibitors, the nitrogen atoms in the pyrimidine core often act as key hydrogen bond acceptors.

For instance, in studies of similar pyrimidine-based kinase inhibitors, MD simulations have been used to confirm that the inhibitors remain stably bound in the ATP-binding pocket, maintaining crucial hydrogen bond interactions with hinge region residues like methionine. semanticscholar.org The cyclopentyl group of this compound would be expected to occupy a hydrophobic pocket, and MD simulations can verify the stability of these hydrophobic interactions.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a this compound Analog with a Target Kinase

| Parameter | Value | Interpretation |

| Average Protein RMSD | 1.5 Å | Indicates overall protein stability during the simulation. |

| Average Ligand RMSD | 0.8 Å | Suggests the ligand remains in a stable conformation within the binding site. |

| Key H-Bond Occupancy (e.g., with Met residue) | > 90% | Confirms a persistent and strong hydrogen bond interaction critical for binding. |

| RMSF of Hinge Region Residues | Low (< 1.0 Å) | Shows that the binding site residues are stabilized by the ligand interaction. |

Free Energy Perturbation (FEP) Calculations for Relative Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands that differ by a small chemical modification. nih.govresearchgate.net This technique is particularly valuable in lead optimization, as it can accurately predict whether a proposed structural change to a molecule like this compound will improve its binding affinity to the target kinase.

The FEP calculation is based on a thermodynamic cycle that connects the binding free energies of two ligands (L1 and L2) to the free energy of alchemically "transforming" L1 into L2 in both the solvated state and when bound to the protein. By simulating these non-physical transformations, the difference in binding free energy (ΔΔG) can be calculated with a high degree of accuracy. nih.gov

For the optimization of this compound analogs, FEP can be employed to systematically evaluate the impact of various substitutions. For example, one could assess the effect of:

Modifying the phenyl ring with different substituents (e.g., halogens, methoxy (B1213986) groups) to enhance interactions with the solvent-exposed region.

Altering the cyclopentyl group to a different cycloalkyl ring to probe the size and shape of the hydrophobic pocket.

Introducing different functional groups on the pyrimidine scaffold.

The results of FEP calculations can guide synthetic efforts by prioritizing the synthesis of compounds predicted to have the highest affinity, thereby saving time and resources. While computationally intensive, the predictive power of FEP in ranking the potency of closely related analogs has been demonstrated for various kinase inhibitors. rsc.org

Table 2: Hypothetical FEP Calculation Results for Analogs of this compound

| Analog Modification | Predicted ΔΔG (kcal/mol) vs. Parent Compound | Implication for Synthesis |

| Addition of a 4'-fluoro to the phenyl ring | -1.5 | High priority for synthesis |

| Replacement of cyclopentyl with cyclobutyl | +0.8 | Low priority for synthesis |

| Addition of a 3'-methoxy to the phenyl ring | -0.5 | Moderate priority for synthesis |

| Replacement of cyclopentyl with cyclohexyl | +0.2 | Low priority for synthesis |

Virtual Library Design and Enumeration for Focused Synthesis

Virtual library design is a computational strategy used to explore a vast chemical space around a core scaffold, such as this compound, to identify novel analogs with potentially improved properties. mdpi.com This process involves defining a set of chemical reactions and a collection of building blocks (reagents) that can be computationally combined to generate a large, focused library of virtual compounds. nih.govnih.gov

For creating a virtual library based on the this compound scaffold, the design would likely focus on key points of diversification:

The 2-position: A variety of substituted phenyl rings or other aryl/heteroaryl groups could be introduced.

The 5-position: The cyclopentyl group could be replaced by other cyclic or acyclic aliphatic groups.

The pyrimidine core: Substitutions at other positions of the pyrimidine ring could be explored.

Using combinatorial enumeration algorithms, tens of thousands to millions of virtual analogs can be generated. This large virtual library can then be subjected to a series of computational filters to select a smaller, more manageable set of compounds for synthesis and biological testing. These filters often include:

Drug-likeness filters: To remove compounds with undesirable physicochemical properties (e.g., high molecular weight, poor solubility).

Pharmacophore screening: To select compounds that match a pre-defined 3D arrangement of chemical features known to be important for binding to the target kinase.

Molecular docking: To predict the binding mode and estimate the binding affinity of each virtual compound to the target's active site.

This hierarchical filtering approach allows for the efficient exploration of a vast chemical space and the identification of promising candidates that might not have been conceived through traditional medicinal chemistry approaches.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties (excluding clinical human data)

In addition to optimizing for potency, it is crucial to ensure that drug candidates possess favorable ADMET properties to maximize their chances of success in preclinical development. In silico ADMET prediction models are widely used to assess these properties early in the drug discovery process, helping to identify and deprioritize compounds with potential liabilities. semanticscholar.orgresearchgate.nettandfonline.com For analogs of this compound, a range of ADMET properties would be computationally evaluated.

A study on cyclopentyl-pyrimidine based analogues as IGF-1R inhibitors provides some insight into the experimental pharmacokinetic profiles of this class of compounds. For example, compound 6f from this series was subjected to pharmacokinetic studies in Sprague Dawley rats. nih.gov Such experimental data is invaluable for building and validating in silico ADMET models.

Key preclinical ADMET properties that can be predicted computationally include:

Absorption:

Aqueous Solubility: Predictions of how well a compound dissolves in water, which impacts its absorption from the gut.

Intestinal Absorption: Models can predict the percentage of a compound that will be absorbed from the human intestine.

Caco-2 Permeability: This is an in vitro model of the intestinal barrier, and computational models can predict a compound's permeability.

Distribution:

Plasma Protein Binding: Predicts the extent to which a compound will bind to proteins in the blood, which affects its free concentration and availability to reach the target tissue.

Blood-Brain Barrier (BBB) Penetration: Models can predict whether a compound is likely to cross the BBB, which is important for drugs targeting the central nervous system but can be an undesirable side effect for others.

Metabolism:

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which can lead to drug-drug interactions. semanticscholar.org

CYP Substrate Prediction: Identifies which CYP enzymes are likely to metabolize the compound.

Excretion:

Renal Clearance: Models can provide an estimate of how quickly a compound is excreted by the kidneys.

Table 3: Illustrative In Silico ADMET Predictions for a Hypothetical this compound Analog

| ADMET Property | Predicted Value | Acceptable Range | Implication |

| Aqueous Solubility (logS) | -4.2 | > -5.0 | Acceptable solubility |

| Human Intestinal Absorption | High | High | Good oral absorption likely |

| Plasma Protein Binding (%) | 92% | < 95% | Acceptable free fraction |

| BBB Penetration | Low | Low | Low risk of CNS side effects |

| CYP2D6 Inhibition | No | No | Low risk of drug-drug interactions |

By integrating these computational predictions, medicinal chemists can design and prioritize this compound analogs that not only exhibit high potency and selectivity but also possess a favorable preclinical ADMET profile, ultimately increasing the efficiency and success rate of the drug discovery campaign.

Preclinical Efficacy and Proof of Concept Studies of 5 Cyclopentyl 2 Phenylpyrimidine Analogs Non Human Models

In Vitro Cellular Efficacy Studies

In vitro studies using cultured cells are fundamental to understanding the biological activity of a compound at a cellular level. For 5-Cyclopentyl-2-phenylpyrimidine analogs, these studies have been crucial in elucidating their potential as therapeutic agents by examining their effects on cell proliferation, and their ability to combat various pathogens and modulate inflammatory responses.

Antiproliferative Activity Across Various Cancer Cell Lines

A significant area of investigation for pyrimidine (B1678525) derivatives has been their potential as anticancer agents. Analogs of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines.

A series of novel 2-amino-4-pyrazolecyclopentylpyrimidines were synthesized and assessed for their ability to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy. nih.gov Stepwise optimization of the substitution pattern on the 2-amino ring and 4-pyrazolo moieties led to the discovery of compounds 6f and 6k , which demonstrated potent inhibition of IGF-1R with IC50 values of 20 nM and 10 nM, respectively. nih.gov Compound 6f was further evaluated for its antiproliferative activity across a panel of cancer cell lines. nih.gov

In other studies, various pyrimidine derivatives have shown significant antiproliferative effects. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines were developed and found to be more potent than corresponding triazolopyrimidines in vitro. nih.gov Similarly, novel pyrimidine-5-carbonitrile derivatives have demonstrated high inhibitory activity against HCT-116 and MCF-7 cancer cell lines, with some compounds showing greater cytotoxic activity than the standard drug sorafenib. nih.gov Specifically, compound 11e from this series exhibited excellent activity against HCT-116 and MCF-7 cells with IC50 values of 1.14 µM and 1.54 µM, respectively. nih.gov

Table 1: Antiproliferative Activity of this compound Analogs and Other Pyrimidine Derivatives

| Compound/Analog Class | Cancer Cell Line | Activity (IC50/GI) | Reference |

|---|---|---|---|

| 6f (2-amino-4-pyrazolecyclopentylpyrimidine) | Various | Not specified in abstract | nih.gov |

| 6k (2-amino-4-pyrazolecyclopentylpyrimidine) | Not specified | IGF-1R IC50: 10 nM | nih.gov |

| 11e (pyrimidine-5-carbonitrile derivative) | HCT-116 | 1.14 µM | nih.gov |

| 11e (pyrimidine-5-carbonitrile derivative) | MCF-7 | 1.54 µM | nih.gov |

| 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines | Various | Potent in vitro activity | nih.gov |

Antifungal or Antiviral Activity in Defined Cellular Systems

The pyrimidine scaffold is also a key component in many antimicrobial agents. Research has been conducted to evaluate the efficacy of this compound analogs against various fungal and viral pathogens.

In the realm of antifungal research, a series of novel 2-phenylpyrimidine (B3000279) derivatives were designed and synthesized as inhibitors of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in ergosterol (B1671047) biosynthesis in fungi. nih.govnih.gov Through structural optimization, compound C6 was identified, which exhibited superior antifungal activity against seven common clinically susceptible fungal strains, surpassing the efficacy of the first-line drug fluconazole. nih.govnih.gov

The antiviral potential of pyrimidine derivatives has also been a subject of investigation. One study focused on 5-alkyl-2-thiopyrimidine nucleosides, which were tested against herpes simplex virus (HSV), varicella-zoster virus (VZV), and human cytomegalovirus (HCMV). nih.gov The 2'-deoxy-5-alkyl-2-thiocytidine analogues showed potent and selective anti-HSV activity, with compounds TN-53 (2'-deoxy-5-ethyl-2-thiocytidine) and TN-54 (2'-deoxy-5-propyl-2-thiocytidine) being the most active. nih.gov Their 50% effective concentrations (EC50) against HSV-1 were 0.04 µM and 0.15 µM, respectively. nih.gov Another study on pyrimido[4,5-d]pyrimidines found that while they had weak general antiviral activity, certain derivatives with a cyclopropylamino group and an aminoindane moiety were notably effective against human coronavirus 229E (HCoV-229E). mdpi.com The patent literature also describes a wide array of pyrimidine molecules with reported inhibitory activity against viruses such as influenza, respiratory syncytial virus, dengue, herpes, hepatitis B and C, and HIV. nih.gov

Table 2: Antifungal and Antiviral Activity of Pyrimidine Derivatives

| Compound/Analog Class | Pathogen | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| C6 (2-phenylpyrimidine derivative) | 7 clinically susceptible fungal strains | Superior to fluconazole | nih.govnih.gov |

| TN-53 (2'-deoxy-5-ethyl-2-thiocytidine) | Herpes Simplex Virus-1 (HSV-1) | 0.04 µM | nih.gov |

| TN-54 (2'-deoxy-5-propyl-2-thiocytidine) | Herpes Simplex Virus-1 (HSV-1) | 0.15 µM | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivatives | Human Coronavirus 229E (HCoV-229E) | Remarkable efficacy | mdpi.com |

Anti-Inflammatory or Anti-Parasitic Activity in Cellular Models

The therapeutic utility of this compound analogs extends to the modulation of inflammatory pathways and combating parasitic infections.

Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. One such study identified a 5-carbamoyl-2-phenylpyrimidine derivative, compound 2 , as a moderate inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. nih.gov Further modification led to the N-neopentylacetamide derivative 10f , which showed high in vitro PDE4B inhibitory activity with an IC50 of 8.3 nM. nih.gov Another derivative, the fused bicyclic lactam 39 , exhibited excellent inhibitory activity against lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in mouse splenocytes with an IC50 of 0.21 nM. nih.gov Other research on 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines revealed that some of these compounds exhibited better anti-inflammatory activity than acetylsalicylic acid (ASA). nih.gov Specifically, phthalimide (B116566) derivatives 7a-c were found to be twice as active as aspirin. nih.gov

In the context of anti-parasitic activity, pyrimido[1,2-a]benzimidazole (B3050247) derivatives have shown promise. Compound 2a , a derivative with a 3-fluorophenyl substituent, was identified as a potent agent against Leishmania major parasites, with EC50 values in the nanomolar range against both promastigotes and amastigotes. nih.gov Another compound from a different series, 3b , was less active against L. major but showed considerable selective activity against Toxoplasma gondii. nih.gov Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have also been evaluated and showed higher efficacy against five different Leishmania species and Trypanosoma cruzi compared to reference drugs. mdpi.com

Table 3: Anti-Inflammatory and Anti-Parasitic Activity of Pyrimidine Derivatives

| Compound/Analog Class | Cellular Model/Target Organism | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 10f (N-neopentylacetamide derivative) | PDE4B inhibition | 8.3 nM | nih.gov |

| 39 (fused bicyclic lactam derivative) | LPS-induced TNF-α production in mouse splenocytes | 0.21 nM | nih.gov |

| 7a-c (phthalimide derivatives) | Inflammation | Twice as active as aspirin | nih.gov |

| 2a (pyrimido[1,2-a]benzimidazole derivative) | Leishmania major promastigotes and amastigotes | Nanomolar range | nih.gov |

| 3b (pyrimido[1,2-a]benzimidazole derivative) | Toxoplasma gondii | Selective activity | nih.gov |

| 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexes | Leishmania spp. and Trypanosoma cruzi | Higher efficacy than reference drugs | mdpi.com |

In Vivo Pharmacological Models (Non-Human)

Following promising in vitro results, the efficacy of this compound analogs and related compounds has been assessed in living organisms. These in vivo studies are critical for understanding how these compounds behave in a complex biological system and for providing proof-of-concept for their therapeutic potential in various disease models.

Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised animals, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs.

A study on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines demonstrated that the lead compounds in this series were more potent than the corresponding triazolopyrimidines not only in vitro but also in vivo. nih.gov One particular compound, 21 (PTI-868) , showed significant tumor growth inhibition in several nude mouse xenograft models and was selected for further preclinical development. nih.gov Another study investigating the combination of an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, ZD1839, and a cyclooxygenase-2 (COX-2) inhibitor, celecoxib, in a squamous cell carcinoma of the head and neck (SCCHN) xenograft model, found that the combined treatment significantly inhibited tumor growth compared to the control and either agent alone. nih.gov

Efficacy Evaluation in Other Relevant Animal Disease Models (e.g., respiratory diseases)

The therapeutic potential of pyrimidine derivatives has also been explored in animal models of diseases other than cancer, such as respiratory conditions.

A study focused on 5-carbamoyl-2-phenylpyrimidine derivatives as phosphodiesterase 4 (PDE4) inhibitors investigated their in vivo anti-inflammatory activity. nih.gov The N-neopentylacetamide derivative 10f showed efficacy against lipopolysaccharide (LPS)-induced pulmonary neutrophilia in mice. nih.gov Furthermore, the fused bicyclic lactam derivative 39 demonstrated in vivo anti-inflammatory activity against the same model, showing 41% inhibition of pulmonary neutrophilia at a specific dose. nih.gov

Table 4: In Vivo Efficacy of Pyrimidine Derivatives in Non-Human Models

| Compound/Analog Class | Animal Model | Disease/Condition | Key Finding | Reference |

|---|---|---|---|---|

| 21 (PTI-868) | Nude mouse xenograft | Cancer | Significant tumor growth inhibition | nih.gov |

| ZD1839 + Celecoxib | SCCHN xenograft | Cancer | Significant tumor growth inhibition | nih.gov |

| 10f (N-neopentylacetamide derivative) | Mouse | LPS-induced pulmonary neutrophilia | In vivo efficacy observed | nih.gov |

| 39 (fused bicyclic lactam derivative) | Mouse | LPS-induced pulmonary neutrophilia | 41% inhibition of neutrophilia | nih.gov |

Pharmacokinetic Profiling in Preclinical Species (e.g., metabolic stability in liver microsomes, bioavailability)

The preclinical pharmacokinetic (PK) profile of a drug candidate is a critical determinant of its potential for successful clinical development. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For analogs of this compound, a key focus of preclinical PK profiling is on determining their metabolic stability and oral bioavailability in relevant animal models.

A study on novel 2-amino-4-pyrazolecyclopentylpyrimidines, which are analogs of this compound, provides insight into their preclinical pharmacokinetic properties. nih.gov One of the lead compounds from this series, compound 6f , was selected for further evaluation in Sprague Dawley rats to determine its oral bioavailability. nih.govresearchgate.net Following oral administration, the compound exhibited moderate bioavailability. This assessment is crucial as it indicates the fraction of the administered dose that reaches systemic circulation and becomes available to exert its therapeutic effect.

Metabolic Stability in Liver Microsomes

The typical experimental setup for a microsomal stability assay involves incubating the test compound with liver microsomes from a preclinical species (such as rats, mice, or dogs) in the presence of necessary cofactors like NADPH. srce.hr The concentration of the parent compound is then monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). springernature.com The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). srce.hrresearchgate.net

Compounds with high metabolic stability in liver microsomes are generally expected to have a longer in vivo half-life and higher oral bioavailability, although other factors also play a role. researchgate.net Conversely, compounds that are rapidly metabolized in these assays may be flagged for structural modification to improve their metabolic properties. researchgate.net

| Compound | Preclinical Species | Parameter | Result | Reference |

|---|---|---|---|---|

| Compound 6f (a 2-amino-4-pyrazolecyclopentylpyrimidine) | Sprague Dawley Rat | Oral Bioavailability | Moderate | nih.govresearchgate.net |

Identification and Validation of Preclinical Biomarkers for Compound Activity

The identification and validation of preclinical biomarkers are essential for the efficient development of novel therapeutic agents, including analogs of this compound. Biomarkers are measurable indicators of a biological state or condition and can be used to assess the engagement of a drug with its target, as well as the downstream pharmacodynamic effects. nih.govnih.gov In the context of preclinical studies, biomarkers provide crucial proof-of-concept and help to establish a clear relationship between drug exposure and biological response.

For kinase inhibitors, a common class of drugs to which this compound analogs belong, the identification of biomarkers often begins with an understanding of the signaling pathway modulated by the target kinase. rsc.orgacs.orgrsc.org For instance, if the compound is an inhibitor of a specific cyclin-dependent kinase (CDK), a relevant biomarker could be the phosphorylation status of a downstream substrate of that CDK.

A well-established example in a related class of compounds is the use of retinoblastoma protein (RB) phosphorylation as a biomarker for CDK4/6 inhibitors. nih.gov In its active, hypophosphorylated state, RB binds to transcription factors and suppresses cell cycle progression. Upon phosphorylation by CDK4/6, RB releases these transcription factors, allowing the cell to enter the S phase. Therefore, a potent and specific CDK4/6 inhibitor would be expected to decrease the levels of phosphorylated RB (pRB). This change in pRB levels can be readily measured in tumor tissues from preclinical models, such as mouse xenografts, and serves as a direct indicator of the drug's on-target activity. nih.gov

Another approach to biomarker discovery for pyrimidine-based kinase inhibitors involves monitoring the levels of key oncogenic proteins that are regulated by the target kinase. For example, in the development of certain Aurora kinase inhibitors, the reduction in the levels of the oncoproteins cMYC and MYCN was used as a key pharmacodynamic biomarker. nih.govacs.org The stability of these proteins is, in part, regulated by Aurora kinase A. Inhibition of this kinase leads to the degradation of cMYC and MYCN, which can be quantified by methods like western blotting. nih.govacs.org

The validation of a preclinical biomarker involves demonstrating that it is:

Modulated by the drug in a dose-dependent manner: Higher doses of the compound should lead to a greater change in the biomarker.

Correlated with the desired anti-tumor efficacy: The extent of biomarker modulation should be associated with the degree of tumor growth inhibition in animal models.

Analytically robust and reproducible: The assay used to measure the biomarker should be accurate and consistent. nih.gov

| Target Class | Example Biomarker | Method of Detection | Significance | Reference |

|---|---|---|---|---|

| CDK4/6 Inhibitors | Phosphorylated Retinoblastoma protein (pRB) | Western Blot, Immunohistochemistry | Indicates direct on-target inhibition of cell cycle progression. | nih.gov |

| Aurora Kinase Inhibitors | cMYC and MYCN protein levels | Western Blot | Demonstrates downstream effects on key oncogenic drivers. | nih.govacs.org |

Intellectual Property Landscape and Future Research Directions for Pyrimidine Based Compounds

Analysis of Patent Literature Pertaining to Pyrimidine (B1678525) Derivatives in Drug Discovery

The patent literature reveals a robust and expanding landscape for pyrimidine derivatives in drug discovery, underscoring their importance as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com A significant number of patents have been filed, protecting novel pyrimidine-based chemical entities and their applications across a wide spectrum of diseases, including cancer, viral infections, and fungal diseases. nih.govnih.govmdpi.com

Analysis of recent patent literature highlights a strong emphasis on the development of pyrimidine derivatives as kinase inhibitors. ejbps.comrsc.org Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. ejbps.com Consequently, numerous patents protect pyrimidine-based compounds designed to target specific kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases. rsc.orgnih.govacs.org For instance, a review of patent literature from 2009 to 2014 identified 59 patents specifically focused on pyrimidine-based anticancer agents, with 32 of those published from 2012 onwards, indicating a surge of interest in this area. nih.gov

The antiviral potential of pyrimidine derivatives is another heavily patented area. nih.gov A review covering patents from 1980 to the end of 2021 highlights the development of a wide variety of pyrimidine molecules targeting viruses such as influenza, HIV, hepatitis B and C, and coronaviruses. nih.govgoogle.com These patents often describe compounds that interfere with viral replication or entry into host cells.

Furthermore, patents have been granted for pyrimidine derivatives with antifungal properties. mdpi.com One notable patent describes the synthesis of pyrimidine derivatives from aryl sulfonamides, leading to compounds with potent antifungal activity against various strains of Candida and Saccharomyces. mdpi.comupenn.edu

The following table provides a snapshot of the types of pyrimidine derivatives and their patented therapeutic applications:

| Therapeutic Area | Target/Mechanism of Action | Example Patent Focus |

| Oncology | Kinase Inhibition (e.g., EGFR, BTK, Aurora Kinase) | Pyrazolo[3,4-d]pyrimidines, N-phenyl-2-pyrimidine-amines |

| Antiviral | Inhibition of viral replication/entry | 2-pyrimidone analogs, various substituted pyrimidines |

| Antifungal | Inhibition of fungal growth | Sulfonylurea-pyrimidine derivatives |

| Inflammatory Diseases | Cyclooxygenase (COX-2) Inhibition | Substituted pyrimidine derivatives |

This intense patent activity signifies the immense commercial and therapeutic interest in pyrimidine-based drugs, driven by their proven efficacy and the continuous discovery of new biological targets.

Opportunities for Novel Therapeutic Applications of 5-Cyclopentyl-2-phenylpyrimidine and its Derivatives

While direct research on the therapeutic applications of this compound is not extensively documented in publicly available literature, its structural motifs—a 2-phenylpyrimidine (B3000279) core with a cyclopentyl group at the 5-position—suggest several promising avenues for future investigation. By examining the biological activities of structurally related compounds, we can infer potential therapeutic applications for this specific molecule and its derivatives.

The 2-phenylpyrimidine scaffold is a well-established pharmacophore with a broad range of biological activities. nih.gov Research has shown that derivatives of 2-phenylpyrimidine can act as potent inhibitors of various enzymes, making them attractive candidates for drug development. For instance, certain 2-phenylpyrimidine derivatives have been identified as Bruton's tyrosine kinase (BTK) inhibitors, which are effective in treating B-cell malignancies. researchgate.net Others have demonstrated potential as antifungal agents by targeting the enzyme CYP51, which is crucial for fungal cell membrane synthesis. nih.gov

The presence of an alkyl group at the 5-position of the pyrimidine ring, such as the cyclopentyl group in the target compound, can significantly influence its biological activity. Studies on 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones have demonstrated their potential as anti-HIV agents, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The alkyl substituent can impact the compound's lipophilicity and binding interactions with the target protein.

Based on these precedents, potential therapeutic applications for this compound and its derivatives could include:

Anticancer Agents: Given the prevalence of 2-phenylpyrimidine as a core for kinase inhibitors, derivatives of this compound could be designed and screened for activity against various kinases implicated in cancer. researchgate.netarabjchem.orgijcrt.orgmedwinpublishers.comekb.eg The cyclopentyl group could potentially enhance binding affinity or selectivity for specific kinase targets.

Antiviral Therapeutics: Following the discovery of 5-alkylpyrimidine derivatives as anti-HIV agents, it is plausible that this compound derivatives could be explored for their potential to inhibit viral replication, not only for HIV but also for other viruses. nih.govgoogle.com

Antifungal Drugs: The established role of 2-phenylpyrimidines as CYP51 inhibitors suggests that this compound could serve as a scaffold for the development of novel antifungal agents. nih.gov

Anti-inflammatory Compounds: Certain pyrimidine derivatives have shown selective cyclooxygenase-2 (COX-2) inhibitory activity, a key target in anti-inflammatory therapy. google.com The anti-inflammatory potential of this compound derivatives warrants investigation.

The following table summarizes the inferred potential therapeutic applications based on structural similarity:

| Structural Moiety | Known Biological Activity of Related Compounds | Potential Therapeutic Application for this compound |

| 2-Phenylpyrimidine | Bruton's Tyrosine Kinase (BTK) Inhibition, Antifungal (CYP51 Inhibition) | Oncology, Antifungal |

| 5-Alkylpyrimidine | Anti-HIV (Non-nucleoside Reverse Transcriptase Inhibition) | Antiviral |

Further research, including synthesis of a library of derivatives and comprehensive biological screening, is necessary to validate these potential applications.

Emerging Methodologies and Technologies in Pyrimidine Drug Discovery and Development

The discovery and development of new pyrimidine-based drugs are being significantly accelerated by a range of emerging methodologies and technologies. These innovative approaches are enhancing the efficiency of identifying and optimizing novel therapeutic agents.

High-Throughput Screening (HTS) remains a cornerstone of drug discovery, allowing for the rapid screening of large compound libraries against biological targets. thermofisher.com For pyrimidine-based drug discovery, HTS of diverse chemical libraries, including those enriched with pyrimidine scaffolds, can quickly identify initial "hit" compounds with desired biological activity. nih.govresearchgate.net

DNA-Encoded Library (DEL) Technology represents a paradigm shift in hit identification. nih.govacs.org This technology involves the synthesis of massive libraries of small molecules, each tagged with a unique DNA barcode. This allows for the simultaneous screening of billions of compounds against a target protein, dramatically increasing the scale and efficiency of the discovery process. nih.gov The development of pyrimidine-focused DELs is a promising strategy for identifying novel pyrimidine-based drug candidates. nih.govacs.org

Fragment-Based Drug Discovery (FBDD) is another powerful approach that has gained traction in recent years. nih.govnih.govyoutube.comyoutube.com FBDD involves screening small, low-molecular-weight chemical fragments for weak binding to a target protein. These initial fragment hits are then optimized and linked together to generate more potent and selective lead compounds. nih.govyoutube.com This method is particularly well-suited for discovering inhibitors of challenging targets like kinases, and it has been successfully applied to the discovery of kinase inhibitors. nih.govnih.gov

Design novel pyrimidine scaffolds: Generative AI models can create new pyrimidine derivatives with optimized properties. nih.govarxiv.org

Predict bioactivity: Machine learning models can predict the potential therapeutic effects and off-target toxicities of pyrimidine compounds.

Optimize lead compounds: AI can guide the modification of initial hits to improve their potency, selectivity, and pharmacokinetic properties.

The integration of these cutting-edge technologies is poised to accelerate the discovery and development of the next generation of pyrimidine-based therapeutics, offering new hope for the treatment of a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopentyl-2-phenylpyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of pyrimidine derivatives often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For this compound, a plausible route involves cyclization of appropriately substituted precursors under basic conditions. Optimization can be achieved by:

- Screening palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance coupling efficiency.

- Varying reaction temperatures (80–120°C) and solvent systems (e.g., DMF or THF) to improve yields.

- Monitoring reaction progress via TLC or HPLC-MS for intermediate validation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., cyclopentyl vs. phenyl group positions).

- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., observed vs. calculated [M+H]⁺) .

- XRD : Single-crystal X-ray diffraction (as in ) to resolve stereochemical ambiguities using software like SHELX .

- HPLC-PDA : Purity assessment (>95%) and detection of byproducts .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

- Methodological Answer : Due to its hydrophobic cyclopentyl and phenyl groups, solubilization strategies include:

- Using co-solvents like DMSO (≤0.1% v/v) to avoid cellular toxicity.

- Preparing stock solutions in ethanol or acetone with sonication.

- Employing cyclodextrins or liposomal encapsulation for enhanced bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography (as demonstrated in ) provides atomic-level insights:

- Use ORTEP-3 for thermal ellipsoid visualization to assess bond angles and torsional strain.

- Apply SHELXL97 for refinement, incorporating symmetry operations (e.g., space group assignments).

- Validate hydrogen bonding or π-π stacking interactions using DIAMOND software .

Q. What experimental designs are suitable for investigating the biological mechanism of this compound in kinase inhibition?

- Methodological Answer : Mechanistic studies require:

- Kinase Assays : Dose-dependent inhibition profiling using recombinant kinases (e.g., CDK9) with ATP-competitive assays .

- siRNA Knockdown : Validating target specificity by silencing candidate kinases in cell lines (e.g., MIA PaCa-2) .

- Immunoblotting : Monitoring downstream phosphorylation markers (e.g., RNA Pol II CTD phosphorylation) .

Q. How can computational modeling predict the binding affinity of this compound to protein targets?

- Methodological Answer : Molecular docking workflows include:

- Protein Preparation : Retrieve target structures (e.g., CDK9 from PDB: 4BCF) and optimize protonation states.

- Ligand Docking : Use AutoDock Vina or Schrödinger Suite for pose prediction, scoring binding energies (ΔG).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability .

Q. How should researchers address contradictions in physicochemical data (e.g., logP vs. solubility) for this compound?

- Methodological Answer : Discrepancies arise from experimental variability. Mitigation strategies:

- Reproducibility Checks : Repeat measurements across labs using standardized protocols.

- QSAR Modeling : Correlate experimental logP with computational descriptors (e.g., Molinspiration).

- Ternary Phase Diagrams : Map solubility vs. pH/solvent composition to identify optimal conditions .

Q. What methodologies are recommended for studying the environmental degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.